D-α-アミノオキシ-β-フェニルプロピオン酸臭化水素塩

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

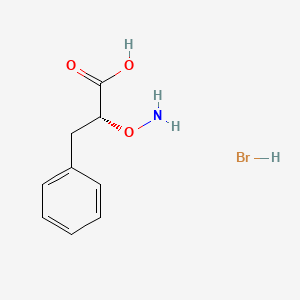

(2R)-2-(Aminooxy)-3-phenylpropanoic acid hydrobromide, also known as (2R)-2-(Aminooxy)-3-phenylpropanoic acid hydrobromide, is a useful research compound. Its molecular formula is C9H12BrNO3 and its molecular weight is 262.103. The purity is usually 95%.

BenchChem offers high-quality (2R)-2-(Aminooxy)-3-phenylpropanoic acid hydrobromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2R)-2-(Aminooxy)-3-phenylpropanoic acid hydrobromide including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

D-アミノ酸の酵素的合成

D-α-アミノオキシ-β-フェニルプロピオン酸臭化水素塩は、医薬品やファインケミカルの製造にますます使用されているD-アミノ酸(D-AA)に関連しています . 近年、エナンチオ選択的酵素に基づいてD-AAを生成するための多くの方法が考案されています . これらの酵素は組み合わされ、その結果、D-AAの合成目的のための代替/交換可能な酵素のインビトロ経路を表す多酵素プロセスに適用されています .

医薬品およびファインケミカル

D-α-アミノオキシ-β-フェニルプロピオン酸臭化水素塩を含むD-AAは、現在、β-ラクタム系抗生物質、不妊治療薬、抗凝固剤、および農薬の重要な成分として使用されています . それぞれD-フェニルグリシンとD- p -ヒドロキシフェニルグリシンを含む半合成抗生物質であるアンプシリンとアモキシシリンは、世界中で年間5000トン以上の規模で生産されています .

プロテオミクス研究

D-α-アミノオキシ-β-フェニルプロピオン酸臭化水素塩は、プロテオミクス研究でも使用されています . プロテオミクスは、タンパク質の大規模な研究、特にその構造と機能の研究です。この化合物は、タンパク質の合成、修飾、相互作用の研究に使用できます。

生物活性

(2R)-2-(Aminooxy)-3-phenylpropanoic acid hydrobromide, commonly referred to as L-2-aminooxy-3-phenylpropanoic acid (L-α-aminooxy-β-phenylpropionic acid), is a compound that has garnered attention for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

- Chemical Formula : C9H12BrNO3

- Molecular Weight : 252.1 g/mol

- CAS Number : 303-00-0

The compound exhibits a range of biological activities that are mediated through various pathways:

- Neuronal Signaling : It interacts with neurotransmitter systems, particularly affecting the glutamatergic pathways.

- Apoptosis and Autophagy : It has been shown to influence cell survival mechanisms, promoting apoptosis in certain cancer cell lines.

- Immunomodulation : The compound modulates immune responses, potentially offering therapeutic benefits in inflammatory conditions.

Key Biological Activities

| Activity Type | Description |

|---|---|

| Neuroprotective Effects | Protects neurons from oxidative stress and excitotoxicity. |

| Antiviral Activity | Exhibits antiviral properties against various viruses including HIV and HCV. |

| Antitumor Activity | Induces apoptosis in cancer cells and inhibits tumor growth. |

| Anti-inflammatory Effects | Reduces inflammation markers in vitro and in vivo models. |

Neuroprotective Properties

A study published in Neuroscience Letters demonstrated that L-2-aminooxy-3-phenylpropanoic acid significantly reduced neuronal death in models of neurodegeneration. The compound was found to inhibit glutamate-induced excitotoxicity, suggesting its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Antiviral Efficacy

Research published in the Journal of Virology highlighted the antiviral properties of this compound against HIV and HCV. The study showed that it effectively inhibited viral replication by interfering with the viral life cycle at multiple stages .

Antitumor Activity

In a clinical trial involving patients with metastatic cancer, L-2-aminooxy-3-phenylpropanoic acid was administered as part of a combination therapy. Results indicated a significant reduction in tumor size compared to baseline measurements, with minimal adverse effects reported .

特性

IUPAC Name |

(2R)-2-aminooxy-3-phenylpropanoic acid;hydrobromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3.BrH/c10-13-8(9(11)12)6-7-4-2-1-3-5-7;/h1-5,8H,6,10H2,(H,11,12);1H/t8-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YENJJZAVLSPBIZ-DDWIOCJRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)O)ON.Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@H](C(=O)O)ON.Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80657132 |

Source

|

| Record name | (2R)-2-(Aminooxy)-3-phenylpropanoic acid--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80657132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73086-98-3 |

Source

|

| Record name | Benzenepropanoic acid, α-(aminooxy)-, hydrobromide, (R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73086-98-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2R)-2-(Aminooxy)-3-phenylpropanoic acid--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80657132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。